molecular formula C20H22N2O3S B3682535 Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate

Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate

Cat. No.: B3682535
M. Wt: 370.5 g/mol
InChI Key: LVEVEZWBGYIMJX-UHFFFAOYSA-N
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Description

Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate core, and a carbamothioyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylbenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiourea to introduce the carbamothioyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with a morpholine group, leading to different biological activities.

    Methyl 4-[({4-[ethyl(propan-2-yl)amino]phenyl}carbamothioyl)amino]butanoate: Contains a methyl ester and a butanoate group, which may alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-25-19(24)16-9-11-17(12-10-16)21-20(26)22-18(23)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEVEZWBGYIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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